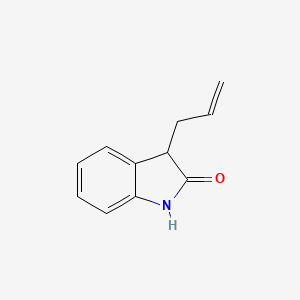
3-Allylindolin-2-one
Overview
Description
3-Allylindolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Allylation of Isatin: One common method for synthesizing 3-allyloxindole involves the allylation of isatin. This reaction typically uses a transition metal catalyst, such as palladium or iridium, under anhydrous and oxygen-free conditions. .
Heck Reaction: Another method involves the Heck reaction, where isatin is reacted with an allyl halide in the presence of a base like potassium carbonate or silver carbonate.
Industrial Production Methods:
- Industrial production of 3-allyloxindole typically involves large-scale application of the above synthetic routes. The choice of catalyst and reaction conditions is optimized for yield and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting 3-allyloxindole to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
- Oxindole derivatives, indoline derivatives, halogenated indoles, nitroindoles, sulfonated indoles.
Scientific Research Applications
3-Allylindolin-2-one has a wide range of applications in scientific research:
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-allyloxindole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: Similar structure but with a methyl group instead of an allyl group.
3-Bromoindole: A halogenated derivative with different reactivity and applications
Uniqueness of 3-Allylindolin-2-one:
- The presence of the allyl group in 3-allyloxindole enhances its reactivity and allows for unique chemical transformations that are not possible with other indole derivatives. This makes it a valuable compound for synthesizing complex molecules and exploring new therapeutic applications .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-prop-2-enyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H11NO/c1-2-5-9-8-6-3-4-7-10(8)12-11(9)13/h2-4,6-7,9H,1,5H2,(H,12,13) |
InChI Key |
RWMFCDNIWGAFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
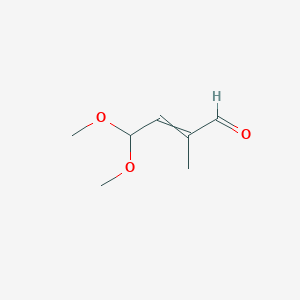

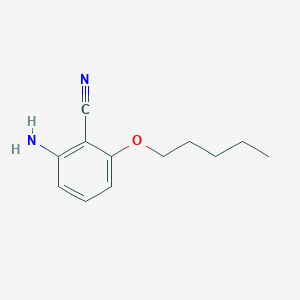
![5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine](/img/structure/B8476941.png)

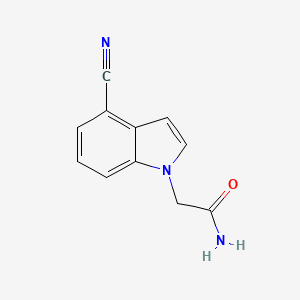

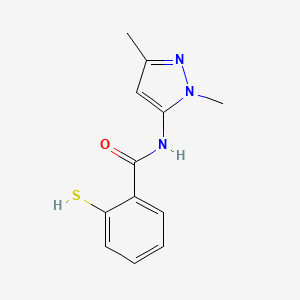
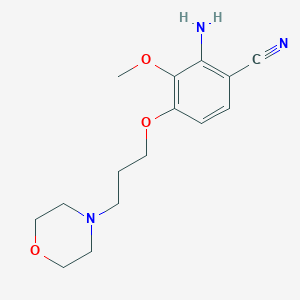
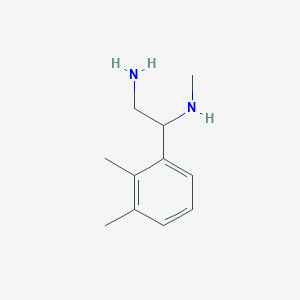
![[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8477021.png)
![7-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8477022.png)

![2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole](/img/structure/B8477030.png)
